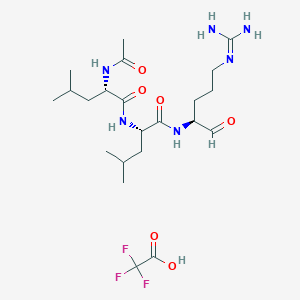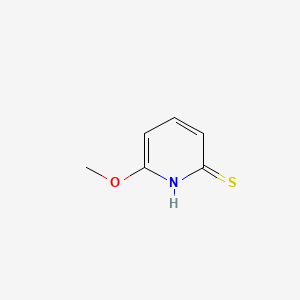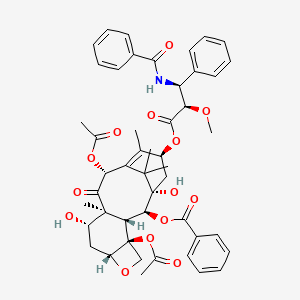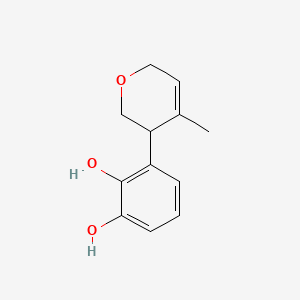
Leupeptin trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leupeptin trifluoroacetate salt is a modified tripeptide reversible protease inhibitor of trypsin-like proteases and some cysteine proteases . It inhibits endoproteinase Lys-C, kallikrein, papain, thrombin, cathepsin B6, cathepsins H and L14, trypsin, calpain13, trypsin8, and plasmin .
Synthesis Analysis
Leupeptin gives multiple peaks on HPLC due to the formation of tautomeric isomers in solution . The majority of the contaminating peptide is racemized leupeptin .Chemical Reactions Analysis
Leupeptin gives multiple peaks on HPLC due to equilibria among three forms in solution . It’s also noted that solutions of Leupeptin are stable only for a few hours .科学的研究の応用
Purification of Peptides : Leupeptin trifluoroacetate salt, due to its contamination in peptide synthesis, presents challenges in the purification process. Lucaioli et al. (2018) explored co-crystallization as an alternative method for purifying trifluoroacetate-contaminated dipeptides, showing the potential of this approach in peptide chemistry for combined purification and crystallization strategies (Lucaioli et al., 2018).
Metabolism and Cellular Interaction Studies : Dennis and Aronson (1985) utilized tritium-labeled leupeptin to study its interaction with the liver, including transport mechanisms, subcellular distribution, and metabolism. This research aids in understanding how such compounds interact with biological systems (Dennis & Aronson, 1985).
Neurosecretory Cytokines Discovery : In a study involving neurosecretory cytokines, leupeptin was used as a protease inhibitor in the preparation of experimental materials. This highlights its role in facilitating neuroscientific research (Galoyan, 2004).
Peptide Cocrystallization Studies : Additional research by Lucaioli et al. (2018) further delves into the impact of trifluoroacetic acid on peptide cocrystallization. This study contributes to the understanding of peptide chemistry and crystallization processes (Lucaioli et al., 2018).
Understanding Protease Inhibition Mechanisms : Sutherland and Greenbaum (1983) investigated the paradoxical effect of leupeptin on cathepsin B activity in vivo, providing insights into protease inhibition mechanisms (Sutherland & Greenbaum, 1983).
Tumorigenesis Inhibition Research : Hozumi et al. (1972) found that leupeptin inhibited tumorigenesis in mouse skin, offering a potential avenue for cancer research (Hozumi et al., 1972).
Investigating Muscle Protein Degradation : Libby and Goldberg (1978) explored the role of leupeptin in decreasing protein degradation in normal and diseased muscles. This research is significant for understanding muscle protein turnover and potential therapeutic applications (Libby & Goldberg, 1978).
Studies on Fluorinated Compounds Preparation : Riofski et al. (2013) utilized an amidinate salt of hexafluoroacetone hydrate for the preparation of fluorinated compounds, illustrating the role of trifluoroacetate in organic chemistry (Riofski et al., 2013).
Environmental Impact and Toxicity Studies : Solomon et al. (2016) conducted a comprehensive study on the sources, fates, toxicity, and risks of trifluoroacetic acid and its salts, pertinent to environmental health and regulations (Solomon et al., 2016).
Synthesis and Inhibition of Proteinases : Borin et al. (1981) synthesized leupeptin analogs and studied their inhibition of proteinases, contributing to the understanding of enzyme inhibition and potential therapeutic applications (Borin et al., 1981).
作用機序
Target of Action
Leupeptin trifluoroacetate salt primarily targets serine and cysteine proteases . These proteases play a crucial role in various biological processes, including protein degradation and regulation of cellular functions .
Mode of Action
This compound acts as an inhibitor of these proteases . It inhibits a range of proteases, including plasmin, trypsin, papain, and cathepsin B . The effective concentration of leupeptin for inhibition is between 10-100 µM .
Biochemical Pathways
By inhibiting serine and cysteine proteases, this compound affects the proteolytic pathways in the cell . These pathways are responsible for the degradation of proteins, and their inhibition can lead to the accumulation of certain proteins, potentially affecting various cellular functions .
Result of Action
The inhibition of proteases by this compound can lead to changes at the molecular and cellular levels. For instance, it can prevent the degradation of proteins, which might be crucial for maintaining the integrity of cellular functions . The specific molecular and cellular effects can vary depending on the cell type and the specific proteases being inhibited .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in water, and its solutions are stable for only a few hours . Stock solutions are stable up to 6 months at −20 °C . These factors need to be considered when using this compound in research or therapeutic applications.
生化学分析
Biochemical Properties
Leupeptin Trifluoroacetate Salt plays a significant role in biochemical reactions. It inhibits enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B . It does not inhibit pepsin, cathepsins A and D, thrombin, or α-chymotrypsin . The nature of these interactions involves the binding of this compound to these enzymes, thereby inhibiting their activity.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and inhibition or activation of enzymes. It binds to enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B, inhibiting their activity . This can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows temporal effects. Solutions of this compound are stable for only a few hours, but stock solutions can be stable for up to 6 months at -20°C
Metabolic Pathways
This compound is involved in various metabolic pathways through its interaction with enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B These interactions could potentially affect metabolic flux or metabolite levels
特性
| { "Design of the Synthesis Pathway": "The synthesis of Leupeptin trifluoroacetate salt can be achieved through a multi-step process involving the protection of functional groups, peptide coupling, deprotection, and salt formation.", "Starting Materials": [ "Leucinamide", "Lysine", "Trifluoroacetic acid", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-diisopropylethylamine (DIPEA)", "Triethylsilane (TES)", "Tetrabutylammonium fluoride (TBAF)", "Methanol", "Acetonitrile", "Dichloromethane", "Dimethylformamide (DMF)", "Diethyl ether", "Water" ], "Reaction": [ "Protection of amine groups of leucinamide and lysine using tert-butyloxycarbonyl (Boc) group in the presence of DIPEA and TES in DMF", "Coupling of Boc-leucinamide and Boc-lysine using PyBOP and DIPEA in DMF to form Boc-Leu-Leu-Lys-OMe", "Deprotection of Boc groups using TFA in dichloromethane to form Leu-Leu-Lys-OMe", "Formation of trifluoroacetate salt by adding TFA to Leu-Leu-Lys-OMe in methanol", "Purification of the product by precipitation with diethyl ether and washing with water" ] } | |
CAS番号 |
147385-61-3 |
分子式 |
C22H39F3N6O6 |
分子量 |
540.6 g/mol |
IUPAC名 |
2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H38N6O4.C2HF3O2/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;3-2(4,5)1(6)7/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H,6,7) |
InChIキー |
WUHGBZVQELGOMH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride](/img/structure/B588682.png)

![4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 (Mixture of Diastereomers)](/img/structure/B588690.png)


![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)

